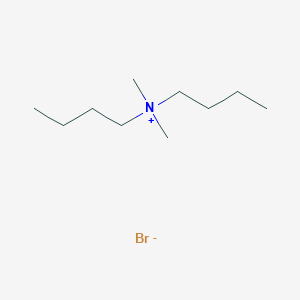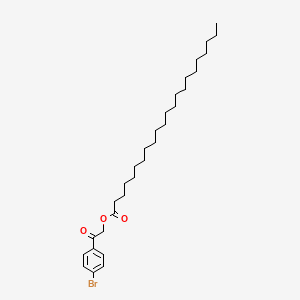
Docosanoic acid, 2-(4-bromophenyl)-2-oxoethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Docosanoic acid, 2-(4-bromophenyl)-2-oxoethyl ester is an organic compound that belongs to the class of esters It is characterized by a long-chain fatty acid (docosanoic acid) esterified with a 2-(4-bromophenyl)-2-oxoethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of docosanoic acid, 2-(4-bromophenyl)-2-oxoethyl ester typically involves the esterification of docosanoic acid with 2-(4-bromophenyl)-2-oxoethanol. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The general reaction conditions include:
Reactants: Docosanoic acid and 2-(4-bromophenyl)-2-oxoethanol.
Catalyst: Sulfuric acid or p-toluenesulfonic acid.
Solvent: Anhydrous toluene or dichloromethane.
Temperature: Reflux conditions (80-110°C).
Duration: Several hours to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the esterification process under milder conditions and with easier catalyst recovery.
化学反応の分析
Types of Reactions
Docosanoic acid, 2-(4-bromophenyl)-2-oxoethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield docosanoic acid and 2-(4-bromophenyl)-2-oxoethanol.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions, typically at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Hydrolysis: Docosanoic acid and 2-(4-bromophenyl)-2-oxoethanol.
Reduction: Docosanoic acid and 2-(4-bromophenyl)-2-hydroxyethyl ester.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, docosanoic acid, 2-(4-bromophenyl)-2-oxoethyl ester is used as a building block for the synthesis of more complex molecules. Its bromine-substituted phenyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of long-chain fatty acid esters on cellular processes. Its structural similarity to natural fatty acid esters makes it a useful tool for investigating lipid metabolism and signaling pathways.
Medicine
This compound may have potential applications in drug delivery systems. Its long hydrophobic chain can facilitate the incorporation of hydrophobic drugs into lipid-based delivery vehicles, enhancing their bioavailability and stability.
Industry
In the industrial sector, this compound can be used in the formulation of specialty chemicals, such as surfactants and lubricants. Its unique structural properties can impart desirable characteristics to these products, such as enhanced thermal stability and reduced friction.
作用機序
The mechanism by which docosanoic acid, 2-(4-bromophenyl)-2-oxoethyl ester exerts its effects depends on its specific application. In biological systems, it may interact with lipid membranes, altering their fluidity and permeability. The bromine-substituted phenyl group can also participate in specific interactions with proteins or enzymes, modulating their activity.
類似化合物との比較
Similar Compounds
Docosanoic acid, 2-oxoethyl ester: Lacks the bromine-substituted phenyl group, making it less versatile for further functionalization.
Docosanoic acid, 2-(4-chlorophenyl)-2-oxoethyl ester: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and interactions.
Docosanoic acid, 2-(4-methylphenyl)-2-oxoethyl ester: Contains a methyl group instead of bromine, leading to different chemical and physical properties.
Uniqueness
Docosanoic acid, 2-(4-bromophenyl)-2-oxoethyl ester is unique due to the presence of the bromine atom on the phenyl ring, which enhances its reactivity and allows for a wider range of chemical modifications. This makes it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
138621-85-9 |
|---|---|
分子式 |
C30H49BrO3 |
分子量 |
537.6 g/mol |
IUPAC名 |
[2-(4-bromophenyl)-2-oxoethyl] docosanoate |
InChI |
InChI=1S/C30H49BrO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-30(33)34-26-29(32)27-22-24-28(31)25-23-27/h22-25H,2-21,26H2,1H3 |
InChIキー |
ZBZAJDMUKZNNDS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(=O)C1=CC=C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[tert-Butyl(diphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14288952.png)
![25,26,27,28-tetrahydroxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23-tetrasulfonic acid;nonahydrate](/img/structure/B14288965.png)
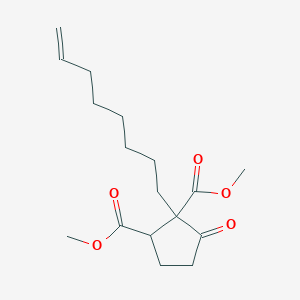

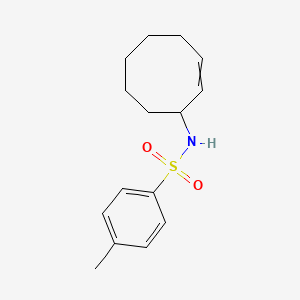
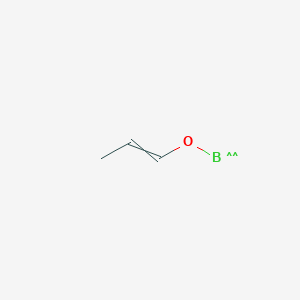
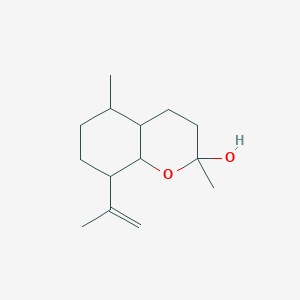
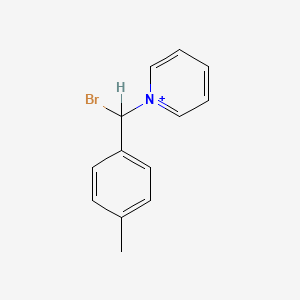
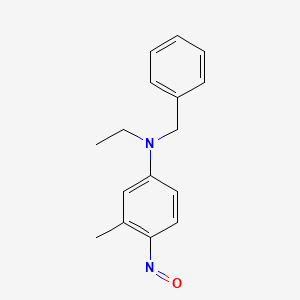
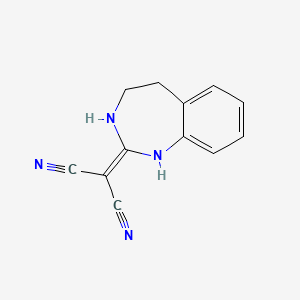
![Trimethyl[(1,6,7,7-tetrachlorobicyclo[4.1.0]hept-3-en-3-yl)oxy]silane](/img/structure/B14288994.png)
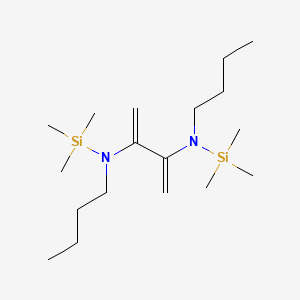
![6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol](/img/structure/B14289008.png)
